molecular formula C9H10N2O B11918900 (4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol

(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol

Cat. No.: B11918900
M. Wt: 162.19 g/mol
InChI Key: OFGDCTXJSZOJFH-UHFFFAOYSA-N
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Description

(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol typically involves the cyclization of appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-throughput screening techniques to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, amines, and substituted pyridine derivatives.

Scientific Research Applications

(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol involves its interaction with specific molecular targets, such as fibroblast growth factor receptors. By inhibiting these receptors, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit fibroblast growth factor receptors with high potency sets it apart from other similar compounds .

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

(4-methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol

InChI

InChI=1S/C9H10N2O/c1-6-2-3-10-9-8(6)4-7(5-12)11-9/h2-4,12H,5H2,1H3,(H,10,11)

InChI Key

OFGDCTXJSZOJFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(NC2=NC=C1)CO

Origin of Product

United States

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